2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
Description
This compound, with the IUPAC name 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide, is a purine-based derivative featuring a thioacetamide linkage to an N-phenyl group. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molar mass of 399.47 g/mol (calculated from structural data). The structure includes a 3-methyl-substituted purine core, a 2-methylprop-2-enyl (prenyl-like) group at position 7, and a sulfanyl-acetamide moiety at position 8 (Figure 1).
Properties
IUPAC Name |
2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11(2)9-23-14-15(22(3)17(26)21-16(14)25)20-18(23)27-10-13(24)19-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,24)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOTIJYWBIZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a purine derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a purine base linked to a phenylacetamide group via a sulfanyl linkage. Its molecular formula is with a molecular weight of 306.34 g/mol. The presence of the sulfanyl group is significant for its biological activity, as it often contributes to the modulation of enzyme activity and cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluated the effects of a related purine derivative on human lung cancer cells (A549). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity against these cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Research Findings:
In vitro assays demonstrated that the compound inhibited DHFR activity with an IC50 value of 10 µM. This inhibition leads to decreased proliferation in rapidly dividing cells such as cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfanyl group may interact with the active sites of enzymes like DHFR.
- Induction of Apoptosis: Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors in cancer cells.
- Modulation of Signaling Pathways: The compound may influence pathways such as MAPK/ERK, which are crucial for cell survival and proliferation .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
- Anticancer Properties : Research indicates that compounds similar to this molecule exhibit anticancer activity. The structural features of purine derivatives suggest they may interfere with nucleic acid synthesis or function, making them candidates for cancer therapeutics. For instance, studies have shown that modifications in the purine scaffold can enhance cytotoxicity against various cancer cell lines .
- Antiviral Activity : The purine-like structure is also associated with antiviral properties. Some derivatives have been investigated for their ability to inhibit viral replication by mimicking nucleotides essential for viral RNA synthesis. This suggests that the compound might be explored further for antiviral drug development .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory activities. This could be attributed to their ability to modulate signaling pathways involved in inflammation, which may provide therapeutic benefits in conditions like arthritis .
Agricultural Applications
- Pesticidal Activity : The compound's unique structure may confer pesticidal properties. Research into similar sulfonamide-containing compounds has revealed efficacy against phytopathogenic microorganisms, indicating potential use as a biopesticide . This could be particularly valuable in sustainable agriculture practices.
- Herbicidal Properties : There is ongoing research into the herbicidal applications of related compounds. Their ability to inhibit specific enzymes in plant metabolism can lead to effective weed control strategies without harming crops .
Biochemical Applications
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor due to its structural resemblance to natural substrates or inhibitors. This characteristic is crucial for developing drugs targeting specific enzymes involved in metabolic pathways .
- Research Tool : As a novel compound, it can be used in biochemical assays to study purine metabolism and related pathways. Its interaction with biological systems can provide insights into cellular processes and disease mechanisms .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs (Table 1), focusing on structural variations, physicochemical properties, and synthesis insights derived from the evidence.
Table 1: Structural and Physicochemical Comparison of Analogs
Substituent-Driven Property Variations
Lipophilicity: The hexadecyl-substituted analog (C₃₀H₄₄N₅O₃S) exhibits significantly higher lipophilicity (logP ~6–8 estimated) due to its long alkyl chain, making it suitable for studies involving lipid membranes or hydrophobic targets . The target compound and butenyl analog (C₁₈H₁₉N₅O₃S) have moderate logP values (~3–4), balancing solubility and membrane permeability .
Synthetic Accessibility :
- The target compound and its butenyl analog likely share a common synthesis route involving alkylation of the purine core followed by thioacetamide coupling, as inferred from methods in (copper-catalyzed click chemistry) and (thiol-azide reactions) .
- The hexadecyl derivative requires lengthy alkylation steps, which may reduce yield due to steric challenges .
Biological Implications: The 3-phenylpropyl analog’s extended aromatic system may improve inhibitory activity against kinases like EGFR or CDK2, where bulky substituents are tolerated .
Spectral and Crystallographic Data
- IR/NMR Trends : highlights key spectral markers for acetamide-purine derivatives, such as C=O stretches at ~1670 cm⁻¹ and NH peaks near 3260–3300 cm⁻¹. The target compound’s spectra would align closely with these, differing only in substituent-related shifts (e.g., prenyl C-H stretches at ~2900 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
